molecular formula C10H13NO B1168485 Nitrone,  N-mesityl-  (8CI) CAS No. 19687-56-0

Nitrone, N-mesityl- (8CI)

Cat. No.: B1168485
CAS No.: 19687-56-0
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Description

Contextualization of Nitrones in Modern Organic Synthesis

Nitrones are a class of organic compounds characterized by the functional group R¹R²C=N⁺(O⁻)R³, which is an N-oxide of an imine. unisciencepub.comwikipedia.org They are isoelectronic with the allyl anion, possessing a 4π-electron system distributed over three atoms, which makes them effective 1,3-dipoles. chesci.com This electronic configuration is central to their most prominent role in modern organic synthesis: the 1,3-dipolar cycloaddition reaction. chesci.comrsc.org

In these reactions, nitrones react with a variety of unsaturated compounds (dipolarophiles), such as alkenes and alkynes, to stereoselectively form five-membered heterocyclic rings like isoxazolidines and isoxazolines. chesci.comscielo.org.mxmdpi.com These products serve as valuable intermediates in the synthesis of a wide array of more complex molecules, including amino alcohols, alkaloids, and β-lactams. researchgate.net The versatility of nitrones also extends to their function as radical spin traps and their ability to undergo nucleophilic addition, further broadening their synthetic utility. nih.govmdpi.com The development of green and efficient synthetic protocols, such as solvent-free and mechanochemical methods, has further enhanced the applicability of nitrones in contemporary organic synthesis. unisciencepub.commdpi.com

Significance of the N-Mesityl Moiety in Nitrone Reactivity

The substituent on the nitrogen atom of a nitrone plays a critical role in modulating its stability and reactivity. The N-mesityl group, a 2,4,6-trimethylphenyl substituent, is particularly noteworthy due to its significant steric and electronic effects. The three methyl groups on the aromatic ring introduce substantial steric bulk around the nitrogen atom. This steric hindrance can influence the regioselectivity and stereoselectivity of cycloaddition reactions by dictating the trajectory of the incoming dipolarophile. nih.govmdpi.com

Electronically, the mesityl group is electron-donating due to the inductive effect of the methyl groups. This can increase the electron density on the nitrone functional group, potentially altering its nucleophilicity and the energy levels of its frontier molecular orbitals. researchgate.netresearchgate.net In related fields, such as N-heterocyclic carbene (NHC) chemistry, the N-mesityl group has been shown to dramatically accelerate reaction rates by rendering certain steps irreversible, a phenomenon attributed to a combination of steric and electronic factors. nih.govresearchgate.netrsc.org While direct analogies must be drawn with caution, it is reasonable to hypothesize that the N-mesityl group in a nitrone would similarly exert a profound influence on its reaction kinetics and mechanistic pathways.

Historical Overview of N-Mesityl Nitrone Research

The history of nitrone chemistry dates back to the late 19th and early 20th centuries, with significant contributions from chemists like H. Beckmann and J. Meisenheimer. The term "nitrone" itself was coined in 1916. researchgate.net The fundamental reactivity of nitrones, particularly their participation in 1,3-dipolar cycloaddition reactions, was systematically explored and conceptualized by Rolf Huisgen in the mid-20th century.

Specific research into N-mesityl nitrones is less explicitly documented in early literature. The synthesis of such a compound would have been contingent on the availability of N-mesitylhydroxylamine and a suitable aldehyde or ketone. The preparation of sterically hindered aryl hydroxylamines became more routine with the advancement of synthetic methodologies throughout the 20th century. It is likely that N-mesityl nitrones were first synthesized and studied in the latter half of the 20th century as part of broader investigations into the effects of bulky substituents on reaction mechanisms. However, dedicated and extensive studies focusing solely on N-mesityl nitrone appear to be limited, with much of the understanding of its behavior being inferred from studies on other N-aryl nitrones and sterically hindered systems.

Scope and Objectives of the Research Compendium

This compendium aims to provide a focused and comprehensive overview of the chemistry of "Nitrone, N-mesityl- (8CI)" based on available scientific literature. The primary objectives are:

To detail the plausible synthetic routes to N-mesityl nitrone based on established methods for nitrone synthesis.

To analyze the expected reactivity of N-mesityl nitrone, with a particular focus on 1,3-dipolar cycloaddition reactions, drawing on theoretical principles and experimental data from related compounds.

To create data tables summarizing key synthetic and reactive parameters for clarity and comparative analysis.

To present a clear and concise summary of the current understanding of this specific chemical entity, while strictly adhering to the outlined sections and excluding any information outside of this scope.

This article will serve as a foundational resource for researchers interested in the specific properties and synthetic potential of N-mesityl nitrone.

Properties

CAS No.

19687-56-0

Molecular Formula

C10H13NO

Synonyms

Nitrone, N-mesityl- (8CI)

Origin of Product

United States

Synthetic Methodologies for N Mesityl Nitrones

Oxidative Approaches to N-Mesityl Nitrone Formation

Oxidation represents a principal strategy for the formation of the nitrone functional group. This approach typically involves the conversion of precursor molecules such as secondary imines and hydroxylamines, utilizing various catalytic systems and oxidants.

The oxidation of secondary imines and N,N-disubstituted hydroxylamines is a direct and widely employed method for synthesizing nitrones. researchgate.net The choice of catalyst and oxidant is crucial for achieving high selectivity and yield, particularly when dealing with sterically hindered substrates like N-mesityl derivatives.

Methyltrioxorhenium (MTO, CH₃ReO₃) has emerged as an exceptionally effective and versatile catalyst for a variety of oxidation reactions, including the conversion of imines and hydroxylamines to nitrones. nih.govacs.orgorganic-chemistry.org The MTO-catalyzed system is known for its efficiency under mild conditions. researchgate.net The active catalytic species are peroxo derivatives of MTO, formed by its reaction with a peroxide source, which then transfer an oxygen atom to the substrate. mdpi.com The use of MTO in methanol (B129727) has been established as a method of choice for the selective conversion of imines to their corresponding nitrones. mdpi.com This system has been successfully applied to the synthesis of sterically bulky ketonitrones from ketimines. nih.govacs.org

A notable example is the synthesis of N,N′-bismesityl phenanthrene-9-imine-10-nitrone from its corresponding secondary ketimine precursor, N,N′-bismesityl phenanthrene-9,10-diimine (B14725430). nih.govacs.org This transformation highlights the capability of the MTO catalyst to functionalize sterically demanding imines. nih.gov

Urea (B33335) hydrogen peroxide (UHP, H₂NCONH₂·H₂O₂) serves as a safe, stable, and practical source of hydrogen peroxide for oxidation reactions. nih.govresearchgate.netorgsyn.org In conjunction with MTO, UHP forms a powerful oxidizing system for the synthesis of nitrones from various precursors, including secondary amines, hydroxylamines, and imines. nih.govacs.org The use of UHP is advantageous as it is a solid, simplifying handling and workup procedures; often, the urea byproduct can be removed by simple filtration. researchgate.net

The MTO/UHP system has been effectively used to prepare ketonitrones from ketimines, a transformation that had not been previously reported for this catalyst system. nih.govacs.org In the synthesis of N,N′-bismesityl phenanthrene-9-imine-10-nitrone, the oxidation of the secondary ketimine with UHP over an MTO catalyst resulted in high yields of the desired imine-nitrone product. nih.govacs.org

Table 1: MTO/UHP-Catalyzed Synthesis of N,N′-Bismesityl Phenanthrene-9-imine-10-nitrone

PrecursorCatalystCo-OxidantProductYieldReference
N,N′-Bismesityl phenanthrene-9,10-diimineMTOUHPN,N′-Bismesityl phenanthrene-9-imine-10-nitrone81–86% nih.govacs.org

To enhance catalyst recovery and reusability, MTO has been immobilized on polymeric supports. Systems such as poly(4-vinylpyridine)/MTO and microencapsulated polystyrene/MTO have been developed as efficient heterogeneous catalysts for the oxidation of secondary hydroxylamines to nitrones using hydrogen peroxide. researchgate.net These polymer-supported catalysts are stable under reaction conditions and can be recovered and reused multiple times without a significant loss of catalytic activity, offering an environmentally friendly approach to nitrone synthesis. researchgate.net

Aerobic oxidation, utilizing molecular oxygen as the ultimate oxidant, presents a green and sustainable alternative for nitrone synthesis. Gold-supported silica (B1680970) gel has been shown to catalyze the aerobic oxidation of N,N-disubstituted hydroxylamines to nitrones. nih.govacs.org Additionally, visible-light-driven aerobic oxidation of N-substituted hydroxylamines has been developed as a method for the in situ preparation of nitrones, which can then be used in subsequent reactions like [3+2] cycloadditions. oup.com

Oxidation of Secondary Imines and Hydroxylamines

Condensation Reactions in N-Mesityl Nitrone Synthesis

Condensation reactions provide another major route to nitrones. organic-chemistry.org This approach typically involves the reaction of a carbonyl compound with an N-substituted hydroxylamine (B1172632). organic-chemistry.org However, a significant advancement is the one-pot condensation/oxidation strategy, which combines imine formation and oxidation in a single step. This method allows for the synthesis of nitrones directly from readily available primary amines and aldehydes, catalyzed by systems like MTO/UHP. researchgate.net This one-pot synthesis is valued for its high atom economy, mild reaction conditions, and the generation of water as the only byproduct. researchgate.net

Aldehyde-Hydroxylamine Condensations

The condensation of an aldehyde with an N-substituted hydroxylamine is a fundamental and widely used method for the preparation of aldonitrones. researchgate.net This reaction typically involves the formation of a C=N bond with concomitant loss of a water molecule. For the synthesis of N-mesityl nitrones, this would involve the reaction of an appropriate aldehyde with N-mesitylhydroxylamine. The reaction is often carried out in a suitable solvent, and in some cases, a dehydrating agent or azeotropic removal of water is employed to drive the equilibrium towards the nitrone product. researchgate.net The choice of solvent and reaction conditions can be crucial for achieving high yields, especially when dealing with sterically hindered substrates like those bearing a mesityl group. While this method is a staple in nitrone synthesis, specific procedural details and yields can vary depending on the reactivity of the aldehyde and the stability of the resulting N-mesityl nitrone.

A general representation of this reaction is the condensation of carbonyl compounds with N-substituted hydroxylamines. researchgate.net For example, phosphorylated nitrones can be synthesized from a hydroxymethylphosphonate, which is first oxidized in situ to the corresponding formylphosphonate, and then reacted with a hydroxylamine. mdpi.com

Table 1: Representative Aldehyde-Hydroxylamine Condensation for Nitrone Synthesis

EntryAldehyde/KetoneN-HydroxylamineCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1Diethyl formylphosphonate (in situ)N-tert-butylhydroxylamine(COCl)₂, DMSOCH₂Cl₂-78 to rt-50-70

Ketonitrone Synthesis from Ketimines

The oxidation of ketimines presents a viable route to ketonitrones. This transformation requires an oxidizing agent that can selectively introduce an oxygen atom onto the nitrogen of the imine bond. A notable example is the synthesis of N,N'-bismesityl phenanthrene-9-imine-10-nitrone from its corresponding secondary ketimine precursor. nih.govacs.org In this specific synthesis, the oxidation is achieved using urea-hydrogen peroxide (UHP) as the oxidant in the presence of methyltrioxorhenium (MTO) as a catalyst. nih.govacs.org This catalytic system has proven effective for the preparation of ketonitrones from ketimines. nih.govacs.org The reaction proceeds with high yield, demonstrating the utility of this method for accessing sterically hindered N-mesityl ketonitrones. nih.govacs.org

The starting ketimine, N,N'-bismesityl phenanthrene-9,10-diimine, is prepared from 2,4,6-trimethylaniline (B148799) (mesitylamine) and 9,10-phenanthrenequinone. acs.org The subsequent oxidation of one of the imine functionalities leads to the desired imine-nitrone product. nih.govacs.org

Table 2: Synthesis of N-Mesityl Ketonitrone from a Ketimine

EntryKetimine PrecursorCatalystOxidantSolventYield (%)
1N,N'-Bismesityl phenanthrene-9,10-diimineMethyltrioxorhenium (MTO)Urea-hydrogen peroxide (UHP)Not Specified81-86

This table is based on the synthesis of N,N'-Bismesityl Phenanthrene-9-imine-10-nitrone. nih.govacs.org

Catalytic Hydroamination Routes

Catalytic methods offer advanced and often more efficient pathways to complex molecules. In the context of nitrone synthesis, catalytic hydroamination has emerged as a powerful tool.

Copper-Catalyzed Asymmetric Hydroamination of Cyclopropanes with Oximes

A significant advancement in nitrone synthesis is the development of enantioselective catalytic methods. One such method is the copper-catalyzed asymmetric Cope-type hydroamination of cyclopropenes with oximes. nih.govacs.org This process, which can be described as a "hydronitronylation," utilizes a copper-based catalytic system to achieve the synthesis of asymmetric nitrones with high levels of enantioselectivity and diastereoselectivity. nih.govacs.org The reaction operates under mild conditions and demonstrates a broad substrate scope, making it a valuable tool for the synthesis of chiral nitrones. nih.gov

The mechanism is believed to involve a Cu(I)-catalytic profile where the key carbon-nitrogen bond-forming step is an olefin metalla-retro-Cope aminocupration process. nih.gov This innovative approach represents the first example of a highly enantioselective catalytic process for forming nitrones and is expected to facilitate the synthesis of complex chiral molecules. nih.govacs.org While the specific application to N-mesityl nitrones is not explicitly detailed in the initial reports, the broad scope of the reaction suggests its potential applicability for the synthesis of chiral N-mesityl nitrones from appropriate oxime precursors. nih.govorganic-chemistry.org

Emerging Synthetic Strategies for N-Mesityl Nitrones

The field of organic synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental friendliness. Several emerging strategies for nitrone synthesis hold promise for the preparation of N-mesityl nitrones. These include photochemical methods and the use of novel catalytic systems. For instance, visible light-promoted reactions have been developed for the in situ generation of nitrones, which can then undergo further transformations. chinesechemsoc.orgchinesechemsoc.org Such methods offer a green and sustainable approach to amide bond formation via a one-pot nitrone formation/rearrangement cascade, using visible light as a clean energy source without the need for an external photoredox catalyst. chinesechemsoc.orgchinesechemsoc.org The applicability of these methods to a wide range of substrates suggests their potential for the synthesis of N-mesityl nitrones.

Other modern approaches include the use of various metal catalysts to promote the oxidation of secondary amines or imines to nitrones under mild conditions. organic-chemistry.org Gold-supported silica gel and iridium catalysts have been reported for the synthesis of nitrones from N,N-disubstituted hydroxylamines and N-hydroxyamides, respectively. nih.govacs.org These advanced catalytic systems often provide high yields and tolerate a variety of functional groups, making them attractive for the synthesis of complex nitrone structures, including those bearing the N-mesityl group.

Reactivity and Reaction Mechanisms of N Mesityl Nitrones

1,3-Dipolar Cycloaddition Reactions (32CA)

N-mesityl nitrones serve as 1,3-dipoles in [3+2] cycloaddition (32CA) reactions, a cornerstone for the synthesis of isoxazolidine (B1194047) and isoxazoline (B3343090) derivatives. mdpi.com These reactions are noted for their potential to create stereochemically and regioselectively defined products, which are valuable in medicinal chemistry and materials science. mdpi.com The general mechanism involves the concerted or stepwise addition of the nitrone to a dipolarophile, such as an alkene or alkyne. mdpi.comorganic-chemistry.org

The intermolecular 1,3-dipolar cycloaddition of N-mesityl nitrones with various alkenes and alkynes is a well-established method for constructing isoxazolidine and isoxazoline rings, respectively. researchgate.netrsc.org These reactions are valued for their ability to generate multiple stereogenic centers in a single step. qu.edu.saqu.edu.sa

The reaction of N-mesityl nitrones with alkenes leads to the formation of isoxazolidine derivatives. qu.edu.sarsc.org This transformation is a key method for functionalizing alkenes by creating both a C-C and a C-O bond. rsc.org The resulting isoxazolidine ring contains a labile N-O bond, which can be readily cleaved for further synthetic manipulations. rsc.org The synthesis of isoxazolidines via nitrone cycloaddition is a prominent route due to its efficiency in building complex molecular architectures with multiple stereocenters. qu.edu.saqu.edu.sa

For example, the reaction of C-(2-pyridyl)-N-benzyl nitrone with allylic alcohol yields 2-benzyl-3-(2-pyridyl)-5-hydroxymethylisoxazolidine. researchgate.net The use of Lewis acids in such reactions can influence the regioselectivity and diastereoselectivity of the cycloaddition. researchgate.net

Table 1: Examples of Isoxazolidine Formation from Nitrone Cycloadditions

Nitrone Alkene Product Catalyst/Conditions Reference
C-(2-pyridyl)-N-benzyl nitrone Allylic alcohol 2-benzyl-3-(2-pyridyl)-5-hydroxymethylisoxazolidine Lewis Acid researchgate.net
N-methyl-α-chloro nitrone Ethyl acrylate Isoxazolidine derivative Water, rt nih.govfrontiersin.org
N-methyl-α-chloro nitrone Styrene Isoxazolidine derivative Water, rt nih.govfrontiersin.org

The regioselectivity and diastereoselectivity of the 1,3-dipolar cycloaddition of N-mesityl nitrones are critical aspects that determine the structure of the final product. While thermal cycloadditions often result in poor control over selectivity, the use of catalysts and specific reaction conditions can significantly improve the outcome. nih.gov

In many cases, the cycloaddition proceeds with high regioselectivity, leading predominantly to one constitutional isomer. researchgate.net The diastereoselectivity is also a key factor, especially when new stereocenters are formed. For instance, in certain reactions, a high preference for the cis or trans diastereomer is observed. researchgate.netnih.gov The choice of solvent and catalyst can dramatically influence both the yield and the diastereomeric ratio of the products. cardiff.ac.uk For example, reactions catalyzed by B(C6F5)3 in toluene (B28343) have shown excellent diastereoselectivity. cardiff.ac.uk

The relative stereochemistry of the cycloadducts is often determined by techniques such as single-crystal X-ray crystallography. researchgate.net

The bulky mesityl group attached to the nitrogen atom of the nitrone exerts a significant steric influence on the reactivity and selectivity of the cycloaddition reactions. This steric hindrance can impact the rate of reaction and, in some cases, can completely inhibit the reaction. nih.govcardiff.ac.ukacs.org

In certain B(C6F5)3-catalyzed reactions of nitrones with vinyldiazo esters, N-mesityl nitrone failed to react, highlighting the deactivating effect of the sterically demanding mesityl group. nih.govcardiff.ac.ukacs.org This is in contrast to other N-aryl nitrones with less bulky substituents, which readily participated in the reaction. nih.gov The steric bulk of the mesityl group can prevent the nitrone from adopting the necessary conformation for the cycloaddition to occur, thereby impeding the reaction. whiterose.ac.uk

However, the steric hindrance of the mesityl group can also be exploited to control selectivity. In N-heterocyclic carbene (NHC)-catalyzed reactions, N-mesityl substituted NHCs often lead to faster reactions because the steric bulk renders the initial addition of the NHC to an aldehyde irreversible, which in turn accelerates the formation of the key Breslow intermediate. rsc.org Similarly, in the ene reaction of (nitrosocarbonyl)mesitylene, the sterically demanding mesityl group influences the regioselectivity of the reaction. thieme-connect.comthieme.de

Intramolecular 1,3-dipolar cycloadditions of nitrones are a powerful strategy for the synthesis of fused and bridged heterocyclic systems. rsc.orgwhiterose.ac.uk These reactions often exhibit higher degrees of regio- and diastereoselectivity compared to their intermolecular counterparts due to the conformational constraints imposed by the tether connecting the nitrone and the dipolarophile. rsc.orgresearchgate.net

The regioselectivity in intramolecular cycloadditions is influenced by the length and nature of the tether, as well as the substitution pattern on the alkene. rsc.orgwhiterose.ac.uk The stereoselectivity can be affected by factors such as hydrogen bonding in the transition state. whiterose.ac.uk For example, the intramolecular cycloaddition of nitrones derived from aldehydes with an α-quaternary stereocenter leads to the formation of bicyclic isoxazolidines. whiterose.ac.uk

The development of catalytic asymmetric 1,3-dipolar cycloadditions of nitrones is a major area of research, driven by the demand for enantiomerically pure heterocyclic compounds. qu.edu.saqu.edu.saresearchgate.netnih.gov Chiral Lewis acids and organocatalysts have been successfully employed to induce high levels of enantioselectivity in these reactions. researchgate.netru.nl

For instance, chiral phosphoric acids have been used to catalyze the asymmetric [3+3] cycloaddition of nitrones with 2-indolylmethanols, affording indole-fused heterocycles in high yields and excellent enantioselectivities. researchgate.net In some cases, the addition of co-catalysts like hexafluoroisopropanol (HFIP) has been shown to be crucial for achieving high reactivity and enantiocontrol. researchgate.net

Another approach involves the use of chiral metal complexes. For example, a chiral oxazaborolidine has been used to catalyze the asymmetric cycloaddition of nitrones with ketene (B1206846) acetals. ru.nl Iron complexes in combination with chiral ligands like (S,S)-DBFOX-Ph have also been shown to be effective catalysts for the asymmetric 1,3-dipolar cycloaddition of nitrones with alkynes, producing chiral Δ4-isoxazolines with high enantioselectivity. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
(nitrosocarbonyl)mesitylene
2-benzyl-3-(2-pyridyl)-5-hydroxymethylisoxazolidine
Allylic alcohol
B(C6F5)3
Breslow intermediate
C-(2-pyridyl)-N-benzyl nitrone
Ethyl acrylate
Hexafluoroisopropanol (HFIP)
Isoxazolidine
Isoxazoline
N-mesityl nitrone
N-methyl-α-chloro nitrone
Styrene
Toluene

Theoretical Studies of 1,3-Dipolar Cycloaddition Mechanisms

Theoretical studies are essential for understanding the underlying principles that govern the reactivity, regioselectivity, and stereoselectivity of the 1,3-dipolar cycloaddition reactions of N-mesityl nitrones.

The Frontier Molecular Orbital (FMO) theory is a cornerstone for analyzing pericyclic reactions, including the 1,3-dipolar cycloaddition of nitrones. researchgate.net The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov For nitrone cycloadditions, the interaction is generally between the HOMO of the nitrone (the 1,3-dipole) and the LUMO of the dipolarophile (e.g., an alkene). researchgate.net

Computational studies, using methods like Density Functional Theory (DFT), have shown that these cycloadditions proceed through a concerted but asynchronous mechanism, where the two new sigma bonds are formed at different rates. researchgate.net The activation barriers and the degree of asynchronicity are influenced by the substituents on both the nitrone and the dipolarophile. acs.org For instance, theoretical analysis of the cycloaddition of nitrones to nitriles shows that coordination to a platinum center activates the nitrile by lowering its LUMO energy, thus decreasing the activation barrier of the reaction. acs.org While specific FMO analyses for N-mesityl nitrone are not broadly documented, the principles derived from studies on other C- and N-substituted nitrones are directly applicable, with the bulky mesityl group expected to influence orbital energies and steric interactions in the transition state. acs.orgresearchgate.net

Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory for understanding cycloaddition reactions. luisrdomingo.com MEDT analyzes the changes in electron density along the reaction coordinate, providing insights into the electronic nature of the mechanism. According to MEDT, the reactivity in 1,3-dipolar cycloadditions is often controlled by the nucleophilic character of the nitrone and the electrophilic character of the dipolarophile. scielo.org.mx

MEDT studies classify nitrones as zwitterionic species, which allows them to participate in zwitterionic-type (zw-type) cycloadditions. researchgate.netnih.gov The analysis of conceptual DFT indices, such as the electronic chemical potential (μ) and global nucleophilicity (N), can predict the flow of electron density between the reactants. scielo.org.mx For example, in the reaction between a nitrone and an electrophilic alkene, a global electron density transfer (GEDT) occurs from the nucleophilic nitrone to the electrophilic alkene. scielo.org.mx Bonding Evolution Theory (BET), often used within the MEDT framework, shows that bond formation in these reactions often occurs through the coupling of pseudoradical centers generated along the reaction pathway. nih.govscielo.org.mx These theoretical tools provide a detailed picture of the reaction mechanism, rationalizing the observed stereoselectivity and regioselectivity. nih.gov

Bonding Evolution Theory (BET)

Bonding Evolution Theory (BET) is a powerful computational tool used to provide a detailed understanding of the molecular mechanism of chemical reactions. rsc.orgchemrxiv.org It analyzes the topological changes of the Electron Localization Function (ELF) along the reaction coordinate, allowing for a rigorous description of the bond formation and breaking processes. rsc.orgmdpi.com For nitrone reactions, such as [3+2] cycloadditions, BET has been instrumental in challenging and refining classical mechanistic descriptions like the pericyclic model. rsc.org

A BET study of zw-type [3+2] cycloaddition (32CA) reactions, where the nitrone acts as the nucleophile, reveals that the reaction is not a concerted process as previously thought. rsc.org Instead, it occurs through a series of distinct topological phases. rsc.org The analysis shows that the formation of the two new single bonds (C-C and O-C) is asynchronous. mdpi.comrsc.org For instance, in the reaction of a nitrone with an electron-deficient ethylene, the formation of the C-C bond precedes the formation of the O-C bond. rsc.org BET analysis identifies the creation of pseudoradical centers on the atoms involved just before bond formation, which supports the non-concerted, zw-type (zwitterionic-type) nature of these reactions. rsc.orgresearchgate.netscielo.org.mx The formation of the O-C bond often occurs at a very short distance, involving the donation of electron density from the nitrone's oxygen lone pairs. rsc.org This detailed mechanistic insight provided by BET allows for a more accurate rationalization of reactivity, regioselectivity, and stereoselectivity in reactions involving nitrones. rsc.orgresearchgate.net

Nucleophilic Addition Reactions

N-Mesityl nitrone, with its sterically demanding mesityl group, undergoes a variety of nucleophilic addition reactions. The bulky substituent significantly influences the stereochemical outcome of these transformations.

Reactions with Organometallic Reagents (Grignard, Lithium, Zinc)

Organometallic reagents, including Grignard (RMgX), organolithium (RLi), and organozinc (R2Zn) compounds, readily add to the electrophilic carbon atom of the nitrone function. researchgate.netacademie-sciences.fr These reactions are a fundamental method for forming new carbon-carbon bonds and producing N,N-disubstituted hydroxylamines. researchgate.netresearchgate.net The general reactivity involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the nitrone's C=N bond. youtube.com

Grignard Reagents : The addition of Grignard reagents to nitrones is a highly effective process, often proceeding quantitatively to yield hydroxylamine (B1172632) derivatives. researchgate.net The reaction mechanism involves the initial coordination of the magnesium atom to the nitrone oxygen, which enhances the electrophilicity of the imine carbon, followed by the transfer of the alkyl or aryl group. masterorganicchemistry.com

Organolithium Reagents : Organolithium compounds are also potent nucleophiles for addition to nitrones. researchgate.net Their reactions are often rapid and can be used to introduce a wide range of substituents.

Organozinc Reagents : Dialkylzinc reagents can be used for nucleophilic additions, and their reactivity can be modulated by the presence of chiral auxiliaries to achieve asymmetric synthesis. oup.com

The presence of the bulky N-mesityl group is expected to sterically hinder the approach of the nucleophile, potentially affecting reaction rates but also enhancing facial selectivity.

Stereochemical Control in Nucleophilic Additions

Stereochemical control is a critical aspect of nucleophilic additions to nitrones, particularly when chiral centers are formed. academie-sciences.fr The stereochemical outcome is dictated by the structure of the nitrone and the reaction conditions, including the choice of organometallic reagent and the presence of Lewis acids. researchgate.netrsc.org

For nitrones lacking a nearby chelating group, the stereoselectivity is often governed by non-chelation control, where the nucleophile attacks from the least sterically hindered face of the molecule. rsc.org In the case of N-mesityl nitrone, the large mesityl group would create a significant steric bias. It is hypothesized that the nitrone would adopt a conformation that minimizes steric repulsion, and the organometallic reagent would preferentially attack from the face opposite to this bulky group, leading to high facial selectivity. rsc.org Highly stereoselective additions to nitrones have been achieved via such non-chelation controlled pathways, where the conformation of the substrate dictates the direction of nucleophilic attack. rsc.org

Ene Reactions with Nitrosocarbonyl Intermediates

Nitrosocarbonyl intermediates, which can be generated from the mild oxidation of nitrile oxides, participate in ene reactions with alkenes. nih.gov The use of a bulky substituent like a mesityl group on the nitrosocarbonyl species significantly influences the regioselectivity of the reaction. nih.govresearchgate.net

When the sterically demanding nitrosocarbonyl mesitylene (B46885) is reacted with trisubstituted cycloalkenes, the typical Markovnikov directing effect is often reduced, and abstraction of different allylic protons can be observed. nih.gov For example, with 5- and 6-membered ring alkenes, a mixture of Markovnikov and anti-Markovnikov adducts is formed. nih.gov However, with larger 7- and 8-membered ring olefins, the Markovnikov selectivity is fully restored even with the bulky mesityl group, leading to excellent yields of the corresponding ene adducts. nih.gov The reaction of (nitrosocarbonyl)mesitylene with crotyl alcohol also affords two regioisomeric adducts, with the bulky mesityl group slightly favoring the anti-Markovnikov pathway compared to less hindered nitrosocarbonyls. thieme.de Similarly, the ene reaction with cinnamyl alcohol yields the corresponding 5-hydroxy-isoxazolidine. acs.orgnih.gov

Yields of Ene Adducts from Nitrosocarbonyl Mesitylene and Cycloalkenes
AlkeneAdduct TypeYield (%)Reference
1-MethylcyclopenteneMarkovnikov (14Ba)44 nih.gov
1-MethylcyclopenteneAnti-Markovnikov (16Ba)42 nih.gov
1-MethylcyclohexeneMarkovnikov (14Bb)62 nih.gov
1-MethylcyclohexeneAnti-Markovnikov (16Bb)18 nih.gov
1-MethylcyclohepteneMarkovnikov (14Bc)88 nih.gov
1-MethylcycloocteneMarkovnikov (14Bd)94 nih.gov

Oxygen Atom Transfer (OAT) Reactions

Mechanistic Pathways of Oxygen Atom Transfer from Nitrile Oxides

Oxygen atom transfer (OAT) is a fundamental reaction class for nitrones and related species. The mechanism of OAT from a nitrile oxide, such as mesityl nitrile oxide (MesCNO), has been investigated. researchgate.net Thermodynamic studies have determined the N-O bond dissociation enthalpy (BDE) for MesCNO to be approximately 53 kcal mol⁻¹. nih.govresearchgate.net

Deoxygenation Reactions of Nitrones

The deoxygenation of nitrones to form imines is a fundamental transformation in organic synthesis. Various reagents and conditions have been developed to achieve this, with phosphines being a notable class of deoxygenating agents.

Phosphines, such as tributylphosphine (B147548) and triphenylphosphine (B44618), are effective for the deoxygenation of nitrones to their corresponding imines. researchgate.net The efficiency of this reaction can be influenced by the nature of the phosphine (B1218219) used; for instance, tributylphosphine is often more effective than triphenylphosphine. researchgate.net This observation has led to suggestions that the reaction mechanism may involve the nucleophilic addition of the phosphine to the iminyl carbon of the nitrone, rather than a direct interaction between the phosphorus atom and the nitrone oxygen. researchgate.net This process is a key step in the synthesis of various nitrogen-containing compounds, including α,β-unsaturated imines. researchgate.net

A novel method has been developed for the synthesis of α,β-unsaturated imines through a SiCl4-catalyzed and PR3-mediated β-C(sp³)-H functionalization of nitrones with aldehydes or ketones. researchgate.net This reaction involves both a deoxygenation step and an aldol (B89426) condensation, which proceed through a cooperative effect between a Lewis acid and a Lewis base. researchgate.net

Experimental and theoretical studies, including MP2 calculations, have prompted a revision of the initially proposed mechanism for the triarylphosphine-mediated deoxygenation of nitrones. researchgate.net The hallmark of nucleophilic phosphine catalysis is the initial addition of the phosphine to an electrophilic starting material, which generates a reactive zwitterionic intermediate under mild conditions. nih.gov

In the context of nitrone deoxygenation, it has been proposed that the reaction is initiated by the nucleophilic attack of the phosphine on the electrophilic carbon of the nitrone. This is in contrast to an alternative mechanism involving the direct attack of the phosphine on the oxygen atom of the nitrone. The choice of phosphine can significantly impact the reaction pathway. For example, the greater effectiveness of tributylphosphine compared to triphenylphosphine suggests a mechanism involving nucleophilic addition to the iminyl carbon. researchgate.net

Further mechanistic understanding has been sought through the study of related deoxygenation reactions. For instance, the conversion of nitrones to imines can also be achieved using trimethylsilyllithium, a process that is thought to involve a 1,2-elimination. acs.org

Photoinduced Rearrangements

Nitrones are known to undergo photochemical rearrangements, a versatile reaction class in organic synthesis. chemrxiv.org These reactions can lead to the formation of various cyclic and acyclic products. The photochemistry of N-mesityl nitrones, in particular, has been a subject of interest due to the influence of the bulky mesityl group on the reaction pathways.

Upon irradiation, nitrones can isomerize to oxaziridines, which are often transient intermediates. wur.nl These oxaziridines can then rearrange to form a variety of products. The specific outcome of the photoreaction can be influenced by factors such as the solvent and the presence of sensitizers. scispace.com For example, the photolysis of certain pyridinium (B92312) ylides, which are structurally related to nitrones, can lead to either ring contraction, enlargement, or cleavage, depending on the specific ylide and reaction conditions. scispace.com

Recent research has demonstrated the photoinduced rearrangement of a nitrone-linked covalent organic framework (COF) to the corresponding amide-linked material. chemrxiv.orgresearchgate.netchemrxiv.org This transformation highlights the potential for post-synthetic modification of COF materials through photochemical methods. chemrxiv.org

Radical Reactions Involving Nitrones

Nitrones are well-known for their ability to participate in radical reactions, a property that has been extensively utilized in the field of spin trapping. rsc.org The N-mesityl group can influence the stability and reactivity of the resulting spin adducts.

Spin trapping is an essential technique used in conjunction with electron spin resonance (ESR) spectroscopy to detect and identify short-lived free radicals. nih.gov Nitrones are among the most widely used spin traps due to their high reactivity towards free radicals, forming more stable radical adducts that can be readily detected by ESR. nih.govmdpi.com

N-mesityl nitrones, such as methyl-N-mesityl nitrone, have been employed as effective spin traps. researchgate.net For instance, methyl-N-mesityl nitrone has been used to resolve peroxy and alkoxy radicals generated during the drying process of alkyd paints. researchgate.net The bulky mesityl group can enhance the stability of the spin adducts, facilitating their detection and characterization.

The choice of nitrone spin trap is crucial for the successful detection of specific radicals. nih.gov Different nitrones exhibit varying selectivities and efficiencies in trapping different types of radicals. For example, while traditional nitrones like PBN and DMPO are unsuitable for trapping nitric oxide (NO), the development of new spin trapping agents continues to expand the scope of this methodology. nih.gov The reactivity of nitrones with various reactive nitrogen species (RNS) has been a subject of both theoretical and experimental investigation. nih.gov

Influence of the N Mesityl Group on Chemical Processes

Steric Effects on Reactivity and Selectivity

Steric effects are nonbonding interactions that arise from the spatial arrangement of atoms within a molecule. wikipedia.org When bulky groups like the mesityl group are present, they can hinder the approach of reactants to a reactive site, a phenomenon known as steric hindrance. wikipedia.orgnumberanalytics.com This effect can significantly alter reaction rates and control the stereochemical or regiochemical outcome of a reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com

The steric bulk of the N-mesityl group is a defining characteristic that chemists exploit to direct reaction pathways. For instance, in the oxidation of imines to form nitrones, the steric encumbrance at the nitrogen atom is a critical factor. mdpi.com Highly hindered substituents at the nitrogen can lead to more sluggish reactions and lower product yields. mdpi.com Similarly, in the ene reaction of (nitrosocarbonyl)mesitylene with crotyl alcohol, the sterically demanding mesityl group influences the regioselectivity of the reaction, slightly shifting the outcome from the typical Markovnikov orientation towards an anti-Markovnikov pathway. thieme.de This control over selectivity is a direct consequence of the steric pressure exerted by the mesityl group, which favors specific transition states over others. wikipedia.orgthieme.de

The relative rates of reactions often provide clear evidence of steric effects. For example, the solvolysis of methyl bromide is dramatically faster (10⁷ times) than that of neopentyl bromide, which has a bulky (CH₃)₃C group that sterically inhibits the approach of the nucleophile. wikipedia.org This principle is mirrored in more complex systems where the N-mesityl group is employed to slow down or prevent unwanted side-reactions by physically blocking access to certain parts of the molecule. wikipedia.org

Electronic Effects and Resonance Stabilization

Beyond its physical bulk, the N-mesityl group also imparts electronic effects that modify a molecule's reactivity. Electronic effects describe the influence of substituents on the distribution of electron density in a molecule and are broadly categorized as inductive and resonance effects. numberanalytics.com

The inductive effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity. numberanalytics.com The three methyl groups on the mesityl ring are considered electron-donating groups (+I effect), which push electron density towards the aromatic ring and, subsequently, to the nitrogen atom to which it is attached. uou.ac.in

Impact on N-Heterocyclic Carbene (NHC)-Catalyzed Reactions

The N-mesityl group has become nearly ubiquitous in a large class of NHC-catalyzed reactions involving α,β-unsaturated aldehydes. Its presence dramatically enhances reaction rates and can even determine whether a reaction proceeds at all. nih.govcapes.gov.brrsc.org In many cases, reactions that are efficient with N-mesityl substituted NHCs fail completely when NHCs lacking these bulky ortho-substituted aromatic groups are used. capes.gov.brrsc.orgnih.gov

The acceleration of Breslow intermediate formation is a direct consequence of the N-mesityl group rendering the initial addition of the NHC to the aldehyde an irreversible step. nih.govcapes.gov.brrsc.orgresearchgate.net

This mechanistic dichotomy explains why N-mesityl catalysts are so effective in reactions of enals; they commit the substrate to the productive pathway without the possibility of reversal. nih.gov

Understanding the role of the N-mesityl group provides a clear guide for catalyst selection and design in NHC-mediated transformations. nih.govnih.govresearchgate.net The choice of catalyst depends on the specific aldehyde substrate and the desired reaction type. The goal is to match the catalyst's properties to the rate-limiting step of the catalytic cycle. nih.gov

Reaction TypePreferred N-SubstituentRationale
Annulations, Oxidations, Redox Reactions of α,β-Unsaturated AldehydesN-Mesityl The irreversible formation of the Breslow intermediate is crucial for these reactions to proceed efficiently. nih.govrsc.orgnih.gov
Benzoin and Stetter Reactions of Simple AldehydesN-Pentafluorophenyl (or other less hindered groups)Using a bulky N-mesityl catalyst would make Breslow intermediate formation so fast that a later step (e.g., attack on the electrophile) becomes rate-limiting, which can be detrimental to the overall efficiency for these specific reactions. nih.govnih.gov
Hetero-Diels-Alder of α-Halo AldehydesN-Mesityl The increased electron density of the resulting enolate intermediate, provided by the mesityl group, is beneficial for the desired reaction pathway. nih.gov

This knowledge allows chemists to move beyond simple screening and rationally choose a catalyst based on mechanistic principles, accelerating the development of new synthetic methods. nih.govrsc.org

Structure-Reactivity Relationships

The key relationship is that the steric bulk of the N-mesityl substituent forces the initial NHC-aldehyde addition to be irreversible. nih.govresearchgate.net This changes the rate-limiting step of the catalytic cycle compared to reactions using less hindered catalysts. nih.gov This fundamental insight rationalizes the marked superiority of N-mesityl substituted carbenes in a vast number of transformations involving α,β-unsaturated aldehydes and provides a predictive framework for catalyst design. nih.govresearchgate.net The relationship demonstrates how a single structural feature—the N-mesityl group—can be leveraged to solve a widespread challenge in organocatalysis.

Construction of Complex Heterocyclic Scaffolds

The 1,3-dipolar cycloaddition reactions of nitrones are a cornerstone in the synthesis of five- and six-membered nitrogen- and oxygen-containing heterocycles. The use of N-mesityl nitrones in these transformations offers distinct advantages in controlling stereoselectivity and accessing intricate molecular architectures.

Synthesis of Isoxazolidine (B1194047) Derivatives

The [3+2] cycloaddition reaction between a nitrone and an alkene is a well-established and highly efficient method for the synthesis of isoxazolidine rings. rsc.orgwikipedia.org This reaction is a type of 1,3-dipolar cycloaddition where the nitrone acts as the 1,3-dipole and the alkene serves as the dipolarophile. wikipedia.org The concerted, pericyclic mechanism of this reaction allows for the formation of a new C-C and a new C-O bond in a single step, often with a high degree of stereocontrol. wikipedia.org

The regioselectivity of the nitrone-olefin cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org When electron-rich or neutral alkenes are used, the reaction is typically under the control of the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrone, leading to the preferential formation of the 5-substituted isoxazolidine isomer. wikipedia.orgchim.it The steric bulk of the N-mesityl group can further influence the regiochemical and stereochemical outcome of the cycloaddition, often favoring the formation of specific diastereomers.

The isoxazolidine products derived from these reactions are valuable synthetic intermediates that can be further transformed into a variety of important functional groups and molecular scaffolds, including 1,3-aminoalcohols, γ-amino acids, and β-lactams. mdpi.com

Table 1: Examples of [3+2] Cycloaddition Reactions of Nitrones with Alkenes

Nitrone ReactantAlkene ReactantProductReaction ConditionsYield (%)Reference
C-Phenyl-N-methylnitroneBaylis-Hillman adductIsoxazolidineNot specifiedNot specified wikipedia.org
Cyclic NitroneAcyl donorsIsoxazolidine (single enantio- and diastereomer)Candida antarctica lipase, fraction BNot specified chem-station.com
Nitrone 10EsterIsoxazolidine 12 (single diastereomer)Not specifiedNot specified chem-station.com

Synthesis of Tetrahydro-1,2-Oxazine Derivatives via [3+3] Cycloaddition

While the [3+2] cycloaddition of nitrones is more common, their participation in [3+3] cycloaddition reactions provides a direct route to six-membered tetrahydro-1,2-oxazine derivatives. These heterocycles are important structural motifs found in various biologically active compounds. mdpi.com The formal [3+3] cycloaddition of cyclic nitronates with donor-acceptor cyclopropanes has been reported to produce bicyclic nitroso acetals containing two saturated oxazine (B8389632) rings. mdpi.com Another approach involves the rhodium(II)-catalyzed reaction of cyclic nitronates with vinyl diazoacetates, which proceeds as a [3+3]-annulation to yield bicyclic unsaturated nitroso acetals. mdpi.com

Although specific examples detailing the use of N-mesityl nitrone in [3+3] cycloaddition reactions are not prevalent in the provided literature, the general reactivity pattern of nitrones suggests that N-mesityl nitrone could potentially be employed in such transformations. The steric hindrance from the mesityl group would be expected to play a significant role in the diastereoselectivity of the cycloaddition.

Formation of Polyhydroxylated Piperidine (B6355638) and Indolizidine Azasugars

Polyhydroxylated piperidines and indolizidines, also known as azasugars or iminosugars, are a class of compounds that have attracted considerable attention due to their potent glycosidase inhibitory activities and potential therapeutic applications. us.essemanticscholar.orgresearchgate.net Nitrones serve as key intermediates in the stereoselective synthesis of these complex molecules. us.essemanticscholar.org

One synthetic strategy involves the stereoselective addition of organometallic reagents to chiral nitrones derived from carbohydrates. us.es For instance, C-erythrosyl N-alkylated nitrones can be prepared from the reaction of an aldehyde with primary amines, followed by in situ oxidation. us.es Subsequent treatment of these nitrones with Grignard reagents can lead to the formation of 2-alkylated trihydroxypiperidines. us.es The reduction of the nitrone functionality is a crucial step in these synthetic sequences, often leading to the desired piperidine ring system. us.es

While the provided search results highlight the use of N-alkylated nitrones in these syntheses, the specific application of N-mesityl nitrone for the creation of polyhydroxylated piperidine and indolizidine azasugars is not explicitly detailed. However, the established methodologies could likely be adapted to incorporate N-mesityl nitrone, potentially influencing the stereochemical outcome of nucleophilic additions and subsequent cyclization reactions.

Synthesis of Spirodibenzo[a,d]cycloheptene Derivatives

The synthesis of spirocyclic compounds, which contain a single atom as the common junction of two rings, presents a significant synthetic challenge. The 1,3-dipolar cycloaddition of nitrones has been successfully employed to construct spiroisoxazolidine frameworks. The reaction of C-aryl-N-phenylnitrones with (E)-4-arylidene-(2H,4H)-isoquinoline-1,3-diones has been shown to be regiospecific, yielding 5-spirocycloadducts. There is no specific information available in the provided search results regarding the direct application of N-mesityl nitrone in the synthesis of spirodibenzo[a,d]cycloheptene derivatives.

As Ligands in Organometallic Chemistry

The coordination of organic molecules to metal centers is a fundamental aspect of organometallic chemistry, leading to the development of catalysts for a wide range of chemical transformations. The electronic and steric properties of ligands play a crucial role in determining the reactivity and selectivity of the resulting metal complexes.

Coordination Chemistry Aspects with Transition Metals

The coordination chemistry of nitrones with transition metals has been explored, creating complexes with metals like Copper(II), Manganese(II), Cobalt(II), Nickel(II), and Iron(II) rsc.org. These studies often involve bidentate or monodentate nitrone ligands to investigate the resulting magnetic properties and molecular structures rsc.org. The interaction between the metal ion and the nitroxide group in spin adducts is a key area of this research rsc.org. However, specific studies detailing the coordination complexes formed exclusively with N-mesityl nitrone and various transition metals were not prominently featured in the available research.

Integration into Covalent Organic Frameworks (COFs)

A significant application of nitrone chemistry is in the development of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with customizable structures researchgate.net. The introduction of nitrone functionalities serves as a key strategy to broaden the scope and diversify the properties of COFs beyond the more commonly used imine linkages chemrxiv.org.

N-Oxide-Based Porous Materials

The integration of nitrone linkages creates N-oxide-based porous materials with unique adsorption behaviors chemrxiv.orgnih.gov. These nitrone-functionalized COFs have shown superior potential for applications like atmospheric water harvesting and carbon dioxide (CO₂) capture compared to their imine-based counterparts chemrxiv.orgnih.gov. The polar nitrone groups within the framework's pores act as hydrophilic centers that can coordinate water molecules, inducing condensation at significantly lower relative humidity nih.govacs.org. For instance, a nitrone-modified COF (NO-PI-3-COF) showed a steep water uptake at a relative pressure (P/Psat) of approximately 0.21, a significant shift from the ~0.38 P/Psat observed for its imine-linked precursor (PI-3-COF) nih.gov. This property makes them attractive candidates for harvesting water from the air, especially in arid conditions acs.org.

Table 1: Comparison of Water Adsorption Properties in Imine- vs. Nitrone-Linked COFs

FeaturePI-3-COF (Imine-Linked)NO-PI-3-COF (Nitrone-Linked)
Pore Filling Pressure (P/Psat) ~ 0.38~ 0.21
Surface Area (BET) 1480 m²/g1290 m²/g
Key Functional Group Imine (C=N)Nitrone (C=N⁺-O⁻)
Primary Application General Porous MaterialAtmospheric Water Harvesting

Data sourced from research on postsynthetic transformation of COFs nih.govacs.org.

Diversification of Linkage Chemistry in COFs

The use of the nitrone functionality represents a significant expansion of the linkage chemistry available for COF synthesis chemrxiv.org. While imine linkages are ubiquitous, their oxidized nitrone counterparts remained elusive in COF backbones until recently chemrxiv.org. The development of synthetic routes, such as the condensation of multidentate hydroxylamine (B1172632) monomers with aldehydes, postsynthetic oxidation of existing amine or imine COFs, or methods like Kröhnke oxidation, has enabled the creation of these novel materials researchgate.netchemrxiv.orgnih.gov. The inherent versatility of the nitrone group allows for further chemical transformations, such as conversion to oxime O-ethers or participation in 1,3-dipolar cycloadditions, opening pathways to new covalent organic polymers with diverse functionalities researchgate.net. This diversification is critical for fine-tuning material properties like chemical stability, adsorption behavior, and catalytic activity chemrxiv.org.

Spin Trapping for Radical Detection

Nitrones are well-established as highly effective spin traps in free radical chemistry chemrxiv.org. The technique of spin trapping is essential for detecting and identifying highly reactive, short-lived radical species nih.govresearchgate.net. The fundamental principle involves the reaction of a diamagnetic nitrone compound with an unstable radical to produce a significantly more stable paramagnetic radical adduct, known as a nitroxide researchgate.netslideshare.net. This persistent radical adduct can then be detected and characterized using spectroscopy semanticscholar.org.

Methodological Considerations in Free Radical Chemistry

The primary method for analyzing the radical adducts formed by spin trapping is Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy nih.govrsc.orge3s-conferences.org. This technique is exceptionally sensitive and provides detailed information about the trapped radical e3s-conferences.org.

Key methodological points include:

Detection and Identification: The ESR spectrum of the radical adduct is highly characteristic. The hyperfine splitting patterns in the spectrum allow for the identification of the original radical that was trapped (e.g., oxygen-, carbon-, or nitrogen-centered radicals) semanticscholar.orgrsc.org.

Adduct Stability: A crucial consideration is the stability of the resulting nitroxide adduct. The half-life of the adduct must be long enough for detection. Some nitrones are superior as they form adducts with longer half-lives, in some cases exceeding two hours rsc.org.

Kinetics: Kinetic studies are often performed to determine the rate constants of the trapping reaction, which is important for quantifying the amount of radical produced in a system rsc.org.

Alternative Detection: While ESR is the most common method, Nuclear Magnetic Resonance (NMR) has also been employed to probe the molecular structure changes that occur when a nitrone traps a free radical nih.gov.

Table 2: Overview of Spin Trapping Methodology

StepDescriptionPrimary Technique
1. Radical Generation A chemical, biological, or photochemical process produces short-lived, unstable radicals.-
2. Spin Trapping A nitrone compound is introduced to the system, where it reacts with the unstable radical.-
3. Adduct Formation A more stable, persistent paramagnetic nitroxide radical adduct is formed.-
4. Detection & Characterization The stable radical adduct is detected and its structure is inferred from its spectrum.Electron Spin Resonance (ESR) / Electron Paramagnetic Resonance (EPR) e3s-conferences.org

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic analysis is fundamental to the unambiguous identification and structural confirmation of N-mesityl nitrone and related compounds. Each technique offers a unique piece of the structural puzzle, from atomic connectivity to the precise arrangement of atoms in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of N-mesityl nitrones in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In studies of complex molecules containing the N-mesityl nitrone moiety, such as N,N′-Bismesityl Phenanthrene-9-imine-10-nitrone, specific NMR signals can be assigned to the N-mesityl group. acs.orgacs.org The ¹H NMR spectrum shows distinct signals for the aromatic protons on the mesityl ring and the methyl groups. For instance, singlet peaks observed at 6.65 and 6.81 ppm are attributed to the aromatic protons of the mesityl groups. acs.org The methyl protons of the mesityl group also give characteristic signals; in one complex, the methyl protons closer to the nitrone group (−C=N–O) are found at a chemical shift of 2.24 ppm. acs.org

The ¹H NMR spectra can also reveal dynamic processes. The chemical shift non-equivalence of the ortho-methyl groups on the mesityl ring, often observed at or below room temperature, is indicative of slow rotation around the aryl–C bond. rsc.org This phenomenon allows for the study of rotational barriers and conformational dynamics in these systems. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for N-Mesityl Group in a Nitrone Context Data extracted from studies on N,N′-Bismesityl Phenanthrene-9-imine-10-nitrone. acs.org

Nucleus Functional Group Chemical Shift (δ, ppm) Description
¹HAromatic (Mesityl)6.65, 6.81Singlets from two inequivalent mesityl groups.
¹HMethyl (Mesityl)2.24Protons of a methyl group near the nitrone function.
¹³CNitrone Carbon (C=N-O)Not specifiedTypically found in the 130-160 ppm range.
¹³CAromatic (Mesityl)Not specifiedSignals for substituted and unsubstituted carbons.
¹³CMethyl (Mesityl)Not specifiedTypically found in the 18-22 ppm range.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For N-mesityl nitrone derivatives, HRMS provides definitive confirmation of their elemental composition. acs.orgacs.org

For example, the successful synthesis of N,N′-Bismesityl Phenanthrene-9-imine-10-nitrone was confirmed by HRMS, which showed the anticipated [M+Na]⁺ peak with an accurate mass measurement and the appropriate isotopic distribution pattern. acs.org This level of precision allows chemists to distinguish between compounds with the same nominal mass but different elemental formulas, making it an indispensable technique in synthesis and characterization. acs.orgnih.gov The method is typically performed using techniques like electrospray ionization (ESI) coupled with a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap instrument. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-mesityl nitrone, IR spectroscopy is particularly useful for confirming the presence of the characteristic nitrone (C=N-O) functionality.

The IR spectrum of a nitrone exhibits several key absorption bands. The N-O stretching vibration is a crucial diagnostic peak, while the C=N stretching frequency also provides confirmatory evidence. acs.org In a detailed study of an imine-nitrone containing a mesityl group, experimental IR spectra were compared with spectra calculated using Density Functional Theory (DFT) to assign vibrational modes accurately. acs.orgacs.org This combined experimental and computational approach definitively confirmed the formation of the nitrone over its isomer, oxaziridine. acs.org

Table 2: Key Experimental and Calculated IR Vibrational Frequencies for a Mesityl-Imine-Nitrone Compound acs.org

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
N–O stretching1250Not specified
C=N (nitrone) stretching1550Not specified
C=N (imine) stretching1625Not specified
C–H stretching (methyl)2960Not specified

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. jeolusa.comucibio.pt By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and torsional angles.

Computational Chemistry Methodologies

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the electronic structure and reactivity that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and properties of many-body systems, including molecules like N-mesityl nitrone. scispace.comwikipedia.org It has become a standard tool for predicting molecular geometries, vibrational frequencies, and electronic properties, as well as for studying chemical reaction mechanisms. mdpi.commpg.de

Electronic Structure and Spectroscopic Correlation: DFT calculations are instrumental in corroborating experimental data. As mentioned previously, the vibrational frequencies from IR spectroscopy for a complex mesityl-nitrone were calculated at the B3LYP/6-311++G** level of theory. acs.org The excellent agreement between the calculated and experimental spectra allowed for unambiguous assignment of the vibrational modes, confirming the nitrone structure. acs.org

Reactivity Analysis: Conceptual DFT provides a powerful framework for understanding and predicting the reactivity of molecules. mdpi.comrsc.org Reactivity indices such as electrophilicity (ω), nucleophilicity (N), and local descriptors like Fukui functions or Parr functions are used to analyze the behavior of nitrones in reactions. mdpi.com Nitrones can act as either nucleophiles or electrophiles depending on the substituents and the reaction partner. researchgate.net DFT calculations on 1,3-dipolar cycloaddition reactions involving nitrones have been used to successfully predict their regioselectivity and stereoselectivity by analyzing the energies of transition states and the interactions of frontier molecular orbitals. researchgate.netnih.gov This analysis helps explain why certain products are formed preferentially, providing a rational basis for synthetic outcomes.

Table 3: Applications of DFT in the Study of N-Mesityl Nitrones

Application Area DFT Methodology/Concept Insights Gained References
Structural Elucidation Geometry Optimization, Frequency CalculationPrediction of stable conformations, bond lengths, and angles. Assignment of IR and Raman vibrational modes. acs.org
Electronic Properties Frontier Molecular Orbitals (HOMO/LUMO)Understanding of electronic transitions and general reactivity patterns. researchgate.net
Chemical Reactivity Conceptual DFT (Electrophilicity/Nucleophilicity Indices, Parr Functions)Prediction of reaction polarity, regioselectivity, and site selectivity in reactions like cycloadditions. mdpi.comnih.gov
Reaction Mechanisms Transition State (TS) SearchingElucidation of reaction pathways, calculation of activation barriers, and confirmation of mechanisms. mdpi.comresearchgate.net

Molecular Electron Density Theory (MEDT) for Reaction Mechanisms

The reaction mechanisms of nitrones, including N-mesitylnitrone, are extensively analyzed using Molecular Electron Density Theory (MEDT). This contemporary theoretical framework posits that the electron density distribution and its changes along a reaction pathway are the primary determinants of molecular reactivity, moving beyond earlier models based on molecular orbital interactions. researchgate.net

Within MEDT, the [3+2] cycloaddition (32CA) reactions, a hallmark of nitrone reactivity, are typically classified as zwitterionic-type (zw-type). scielo.org.mx An analysis of the electronic structure of nitrones through methods like the Electron Localization Function (ELF) confirms their zwitterionic character. rsc.orgbohrium.com For instance, the oxygen atom of the nitrone function typically bears a negative charge, while the nitrogen is positively charged, influencing its reactivity. scielo.org.mx This electronic structure allows nitrones to act as nucleophiles in reactions with electron-deficient alkenes. scielo.org.mx

A key concept in MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net charge transfer between the reactants at the transition state. rsc.org The direction and magnitude of GEDT help to understand the polar nature of the reaction. In many nitrone cycloadditions, the nitrone acts as the nucleophile, donating electron density to the electrophilic partner. scielo.org.mx The feasibility and rate of these zw-type reactions are strongly dependent on the polar character of the cycloaddition. scielo.org.mx

Conceptual Density Functional Theory (CDFT) reactivity indices, such as electrophilicity and nucleophilicity, are employed to predict the reactivity and the chemo- and regioselectivity of these reactions. rsc.org For example, the analysis of nucleophilic and electrophilic Parr functions can identify the most reactive sites within the reacting molecules, thereby explaining the observed regioselectivity. rsc.org Studies on various nitrones have shown that these computational approaches correctly predict that the reaction proceeds via a one-step mechanism. scielo.org.mxnih.gov Bonding Evolution Theory (BET) analysis further elucidates the mechanism, often revealing that bond formation is an asynchronous process, with one new bond beginning to form before the other in the transition state. bohrium.com

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are a fundamental tool for characterizing N-mesitylnitrone and its reactivity. numberanalytics.comaps.org These methods, often implemented alongside Density Functional Theory (DFT), provide detailed insights into the electronic and structural properties of the molecule. nih.govscirp.org

These computational studies are crucial for determining the optimized molecular geometry of N-mesitylnitrone in its ground state. Furthermore, they are used to calculate key electronic properties that govern its chemical behavior. This includes the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between these frontier orbitals is a critical indicator of the molecule's kinetic stability and reactivity in processes like cycloaddition reactions.

Ab initio and DFT calculations are also instrumental in mapping the potential energy surfaces of reactions involving N-mesitylnitrone. By locating and characterizing stationary points, such as transition states and intermediates, researchers can elucidate reaction mechanisms in great detail. researchgate.netnih.gov For example, theoretical studies on nitrone cycloadditions have used these methods to demonstrate concerted but asynchronous mechanisms and to rationalize the observed regio- and stereoselectivity. researchgate.net The calculations can also assess the influence of substituents on the nitrone or the reacting partner, providing a predictive framework for reaction outcomes. researchgate.net Natural Bond Orbital (NBO) analysis, often performed as part of these calculations, offers a detailed picture of charge distribution and donor-acceptor interactions within the molecule. wisc.eduwisc.edu

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies, largely performed through computational methods, are essential for a quantitative understanding of the reactivity of N-mesitylnitrone. These studies provide critical data on reaction rates, equilibria, and the energetic feasibility of its chemical transformations, particularly in [3+2] cycloaddition reactions. scholaris.carsc.orgstanford.edu

DFT calculations are a primary tool for modeling these parameters. By computing the energies of reactants, transition states, and products, key thermodynamic quantities such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can be determined. researchgate.netmdpi.commdpi.com A negative ΔG indicates a spontaneous reaction, while the magnitude of ΔH reveals whether the process is exothermic (releases heat) or endothermic (absorbs heat). stanford.edu For many nitrone cycloadditions, the reactions are found to be exothermic and exergonic. rsc.org

From a kinetic perspective, the activation energy (Ea) or activation Gibbs free energy (ΔG‡) is the most important parameter, as it governs the reaction rate. stanford.edu This value represents the energy barrier that must be overcome for the reaction to proceed. Computational studies on nitrone cycloadditions have calculated activation energies that help to explain experimentally observed reaction rates and selectivities. nih.govnih.gov For instance, the preference for a particular regio- or stereoisomer is often determined by the lower activation energy of the corresponding reaction pathway. nih.gov These studies can also assess the impact of solvent and temperature on both kinetic and thermodynamic parameters. nih.govnih.gov

Below is an interactive table with representative calculated thermodynamic and kinetic parameters for a typical nitrone [3+2] cycloaddition reaction, based on values reported in the literature for similar systems. scielo.org.mxrsc.org

ParameterValue (kcal/mol)Description
Activation Gibbs Free Energy (ΔG‡)18.8The energy barrier for the reaction to occur.
Gibbs Free Energy of Reaction (ΔG)-9.7Indicates the spontaneity of the reaction.
Activation Enthalpy (ΔH‡)22.8The change in enthalpy to reach the transition state.
Enthalpy of Reaction (ΔH)-7.7Indicates if the reaction is exothermic or endothermic.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for nitrone cycloaddition reactions in a solvent like benzene (B151609) or chloroform. scielo.org.mxrsc.org

Molecular Dynamics Simulations (if applicable)

While specific molecular dynamics (MD) simulations focused solely on N-mesitylnitrone are not extensively documented in the literature, the application of this computational technique to nitrones, in general, provides a framework for its potential use. dntb.gov.ua MD simulations are a powerful tool for studying the dynamic behavior of molecules over time, offering insights that complement static quantum chemical calculations. nih.govresearchgate.net

A primary application of MD simulations for a molecule like N-mesitylnitrone would be to explore its conformational landscape and dynamics in different environments, such as various solvents. nih.gov These simulations can reveal how the molecule interacts with solvent molecules, how its conformation changes over time, and the stability of different conformers. This is particularly relevant for understanding reaction dynamics, as the accessibility of reactive conformations can influence kinetic outcomes.

Furthermore, MD simulations are frequently used to study the interaction of small molecules with larger biological systems, such as proteins or nucleic acids. researchgate.netnih.gov Given that nitrones have been investigated for their neuroprotective and therapeutic properties, MD simulations could be employed to model the binding of N-mesitylnitrone to a biological target, such as an enzyme. nih.govresearchgate.net In conjunction with molecular docking, MD can provide a detailed, atomic-level view of the binding mode, the stability of the ligand-protein complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. researchgate.net Such studies are crucial in the rational design of new therapeutic agents. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel N-Mesityl Nitrone Derivatives with Tuned Reactivity

The synthesis of new N-mesityl nitrone derivatives with tailored electronic and steric properties is a key area of future research. By introducing different substituents on the mesityl ring or the nitrone backbone, chemists can fine-tune the reactivity of these compounds for specific applications. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the energy levels of the frontier molecular orbitals, influencing their behavior in cycloaddition reactions. nih.gov

The development of chiral N-mesityl nitrone derivatives is also a promising avenue for asymmetric synthesis. researchgate.net These chiral nitrones can be used to induce stereoselectivity in reactions, leading to the formation of enantioenriched products, which are highly valuable in the pharmaceutical industry. nih.gov

Derivative TypePotential ApplicationResearch Focus
Electronically ModifiedControl of reactivity in cycloadditionsSynthesis of derivatives with varied electronic properties
Sterically ModifiedEnhanced diastereoselectivityIntroduction of bulky groups to control reaction trajectory
Chiral DerivativesAsymmetric catalysisDesign and synthesis of enantiopure N-mesityl nitrones
Functionalized DerivativesPost-synthesis modification and bioconjugationIncorporation of reactive handles for further chemical transformations

Exploration of New Catalytic Systems for N-Mesityl Nitrone Transformations

The discovery of new and more efficient catalytic systems for reactions involving N-mesityl nitrones is crucial for expanding their synthetic utility. While significant progress has been made, particularly in copper-catalyzed reactions, there is still a need for catalysts that offer higher turnover numbers, broader substrate scope, and improved stereocontrol. nih.gov

Future research will likely focus on the development of catalysts based on earth-abundant and non-toxic metals. Additionally, the exploration of organocatalytic systems, which avoid the use of metals altogether, is a growing area of interest. researchgate.netnih.gov The use of N-heterocyclic carbenes (NHCs) as organocatalysts has shown promise in reactions with nitrones, and the N-mesityl group has been found to be crucial for the efficacy of these catalysts in many cases. rsc.orgresearchgate.net

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms of N-mesityl nitrone transformations is essential for the rational design of new reactions and catalysts. In situ spectroscopic techniques, such as NMR and IR spectroscopy, are powerful tools for studying reaction intermediates and transition states in real-time. nih.gov

By combining experimental data from in situ spectroscopy with computational modeling, researchers can gain detailed insights into the factors that control reactivity and selectivity. nih.govresearchgate.net These studies can help to elucidate the role of the N-mesityl group in stabilizing intermediates and influencing reaction pathways. rsc.org For example, understanding the formation of the Breslow intermediate in NHC-catalyzed reactions has been a key area of investigation. rsc.orgnih.gov

Expansion of N-Mesityl Nitrone Applications in Materials Science

The unique properties of nitrones, including their ability to act as spin traps and their reactivity in cycloaddition reactions, make them attractive building blocks for new materials. nih.govacs.org The incorporation of N-mesityl nitrones into polymers or covalent organic frameworks (COFs) could lead to materials with novel electronic, optical, or responsive properties. chemrxiv.org

For example, nitrone-containing polymers could be used as sensors for detecting reactive oxygen species or as self-healing materials. nih.gov The development of porous crystalline nitrone-linked COFs has recently been reported, opening up possibilities for applications in gas storage and separation. chemrxiv.org The photochemical rearrangement of nitrones to amides also presents an opportunity for creating photoresponsive materials. chemrxiv.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of N-mesityl nitrone chemistry with flow chemistry and automated synthesis platforms offers numerous advantages, including improved reaction control, enhanced safety, and the ability to rapidly screen reaction conditions and generate libraries of compounds. syrris.commdpi.comchimia.chresearchgate.netrsc.org

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. mdpi.com Automated platforms can be used to perform high-throughput experimentation, accelerating the discovery of new reactions and the optimization of existing ones. rsc.org The combination of these technologies will be instrumental in advancing the field of N-mesityl nitrone chemistry and translating laboratory discoveries into practical applications. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing N-mesityl nitrone, and how can purity be optimized?

N-mesityl nitrone is typically synthesized via condensation reactions between hydroxylamine derivatives and mesityl aldehyde. A validated method involves using anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent oxidation, followed by column chromatography for purification . Purity optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and confirming final product integrity using 1H^1 \text{H}-NMR to detect characteristic nitrone proton signals (~8.5–9.0 ppm) .

Q. What spectroscopic techniques are essential for characterizing N-mesityl nitrone’s structure?

Key techniques include:

  • 1H^1 \text{H}-NMR : Identifies nitrone proton resonances and mesityl methyl groups (~2.3 ppm).
  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., nitrone-phenyl dihedral angles of ~69.1°, critical for understanding conformational stability) .
  • FT-IR : Confirms C=N-O stretching vibrations (~1500–1600 cm1^{-1}) .

Advanced Research Questions

Q. How does the conformational flexibility of N-mesityl nitrone influence its reactivity in cycloaddition reactions?

The dihedral angle between the nitrone fragment and mesityl group (69.1° in crystalline states) sterically hinders approach to dipolarophiles, favoring endo-selectivity in 1,3-dipolar cycloadditions . Computational modeling (DFT) can predict transition-state geometries, while substituent modifications (e.g., electron-withdrawing groups on the mesityl ring) may alter regioselectivity .

Q. What advanced analytical methods resolve contradictions in nitrone adduct detection?

Immunodetection using anti-DMPO nitrone antiserum is effective for identifying nitrone adducts in biological systems (e.g., hemoglobin). Key steps include:

  • Blocking nitrocellulose membranes with bovine serum albumin (BSA) to reduce nonspecific binding.
  • Using chemiluminescent substrates to enhance sensitivity for low-abundance adducts . Discrepancies in adduct quantification may arise from competing radical pathways; electron paramagnetic resonance (EPR) spin-trapping can validate adduct formation kinetics .

Q. How can crystallographic data address inconsistencies in reported spectral properties of N-mesityl nitrone derivatives?

Crystal structure data (e.g., CCDC refcodes: KEMSIF30, VOJLUC31) provide benchmarks for validating NMR and IR assignments. For example, deviations in 1H^1 \text{H}-NMR chemical shifts may arise from solvent polarity effects, which can be corrected using X-ray-derived bond lengths to recalibrate computational models .

Q. What experimental designs mitigate challenges in studying N-mesityl nitrone’s thermal stability?

Thermogravimetric analysis (TGA) under inert atmospheres (N2_2) quantifies decomposition temperatures. For kinetic studies:

  • Use differential scanning calorimetry (DSC) to measure activation energy via the Kissinger method.
  • Stabilize reactive intermediates by trapping with radical scavengers (e.g., TEMPO) during thermal degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.